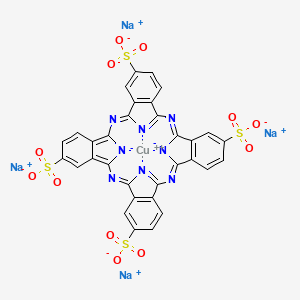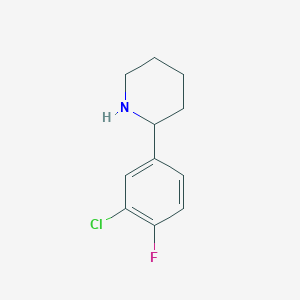![molecular formula C17H25NO3 B12099863 tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)
tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(2S)-2-[(benzyloxy)methyl]piperidine-1-carboxylate
- tert-Butyl(2S)-2-[(benzyloxy)methyl]azetidine-1-carboxylate
- tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-2-carboxylate
Uniqueness
tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The benzyloxy group offers potential for further functionalization, while the pyrrolidine ring contributes to the compound’s rigidity and conformational stability.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl 2-(phenylmethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-7-10-15(18)13-20-12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
InChI-Schlüssel |
LYJGDJOLJHKQQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)


![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)




![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)



